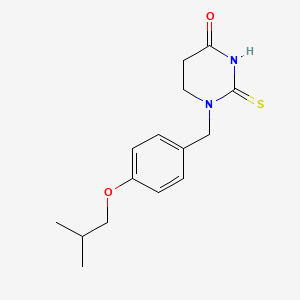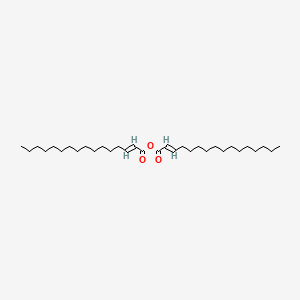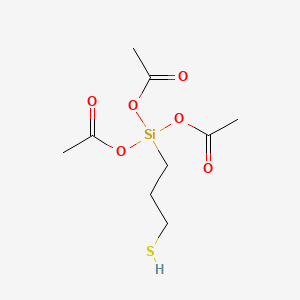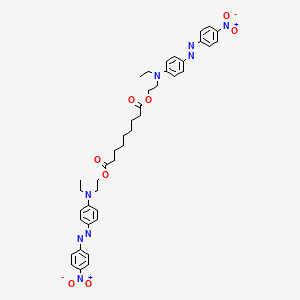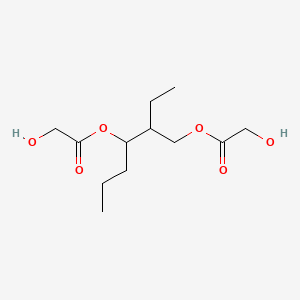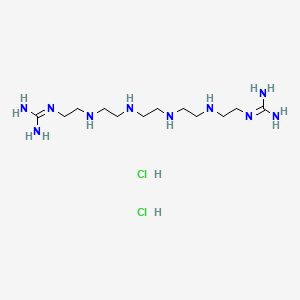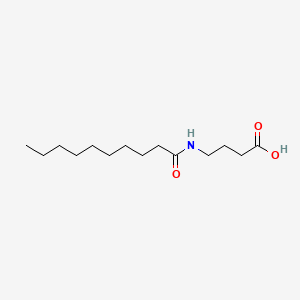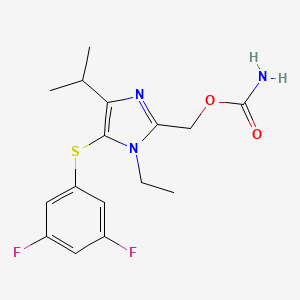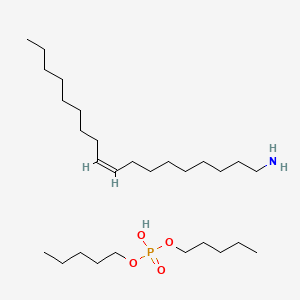
7-Ribofuranosyl-7H-purine-2,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ribofuranosyl-7H-purine-2,8-diamine is a purine nucleoside derivative. It is structurally characterized by a purine base linked to a ribose sugar. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 7-Ribofuranosyl-7H-purine-2,8-diamine typically involves glycosylation reactions. One common method is the glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with protected ribofuranose under specific conditions . Industrial production methods may involve similar glycosylation processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
7-Ribofuranosyl-7H-purine-2,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Ribofuranosyl-7H-purine-2,8-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate for various enzymes, making it useful in enzymatic studies.
Medicine: This compound has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of nucleoside analogs for various applications.
Wirkmechanismus
The mechanism of action of 7-Ribofuranosyl-7H-purine-2,8-diamine involves its interaction with specific molecular targets. It can act as a purine nucleoside antagonist, inhibiting the activity of enzymes involved in nucleic acid metabolism. This inhibition can lead to the disruption of DNA and RNA synthesis, which is particularly useful in antiviral and anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
7-Ribofuranosyl-7H-purine-2,8-diamine can be compared with other purine nucleoside derivatives such as:
Allopurinol: Used for the treatment of gout and has antiparasitic activity.
8-Aza-7-deazapurine-2,6-diamine: Known for its antiviral activity against HBV.
2’-Deoxy-2’-β-fluoro-8-aza-7-deazapurine nucleosides: Display significant antiviral activity.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1089-92-5 |
|---|---|
Molekularformel |
C10H14N6O4 |
Molekulargewicht |
282.26 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(2,8-diaminopurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-9-13-1-3-7(14-9)15-10(12)16(3)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H4,11,12,13,14,15)/t4-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
QWYMPTSCUFKJML-UAKXSSHOSA-N |
Isomerische SMILES |
C1=C2C(=NC(=N1)N)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Kanonische SMILES |
C1=C2C(=NC(=N1)N)N=C(N2C3C(C(C(O3)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


